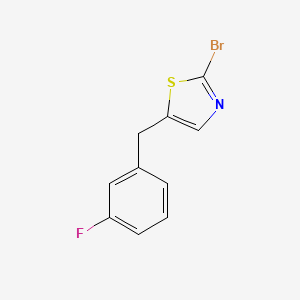

2-Bromo-5-(3-fluorobenzyl)thiazole

Beschreibung

Significance of Thiazole (B1198619) Scaffolds in Chemical Sciences and Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental structural motif in medicinal chemistry. sigmaaldrich.com Its prevalence is underscored by its presence in a wide range of pharmaceuticals, including antimicrobial agents like sulfathiazole, the antiretroviral drug ritonavir, and the non-steroidal anti-inflammatory drug meloxicam. The thiazole scaffold's importance stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its relatively stable aromatic nature, which makes it an excellent building block for more complex molecular architectures.

Researchers have extensively explored thiazole derivatives for a multitude of therapeutic applications. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the creation of large libraries of compounds for screening and the development of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Overview of 2-Bromo-5-(3-fluorobenzyl)thiazole within the Context of Advanced Heterocyclic Systems Research

This compound is a synthetic heterocyclic compound that combines several key structural features known to be important in medicinal chemistry. Its core is a thiazole ring, substituted at the 2-position with a bromine atom and at the 5-position with a 3-fluorobenzyl group. While specific research on this exact molecule is not widely documented in publicly available literature, its structure suggests it is a compound of interest within the broader field of advanced heterocyclic systems research.

The presence of a bromine atom at the 2-position of the thiazole ring is particularly significant. Halogen atoms, especially bromine, are known to be excellent leaving groups in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This makes 2-bromothiazole (B21250) derivatives valuable intermediates for the synthesis of more complex, highly functionalized thiazole-containing molecules. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity to biological targets.

Research Trajectories and Academic Relevance of Halogenated Thiazole Derivatives

The academic and industrial interest in halogenated thiazole derivatives continues to grow. Research in this area is largely driven by the quest for new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The introduction of halogen atoms onto the thiazole scaffold has been shown to enhance a variety of biological activities. For instance, fluorinated thiazole derivatives have been investigated for their potential as antidiabetic and antimicrobial agents.

The academic relevance of compounds like this compound lies in their potential as building blocks for the synthesis of novel bioactive molecules. The 2-bromo position serves as a handle for further chemical modification, allowing for the introduction of a wide range of substituents to probe structure-activity relationships. The 3-fluorobenzyl group, with its specific electronic and steric properties, can be used to target particular binding sites in enzymes or receptors.

Future research trajectories for halogenated thiazoles will likely focus on their application in targeted therapies, the development of new synthetic methodologies for their preparation, and the exploration of their potential in materials science, for example, as components of organic light-emitting diodes (OLEDs) or sensors. The continued investigation of these versatile heterocyclic systems holds significant promise for advancements in both medicine and technology.

Classical and Contemporary Approaches to Thiazole Ring Construction

The formation of the thiazole nucleus is a foundational step in the synthesis of this class of compounds. Several classical methods, which have been refined over decades, remain central to synthetic strategies.

The Hantzsch thiazole synthesis, first reported in the 19th century, remains the most prevalent and versatile method for constructing the thiazole ring. nih.govbepls.com The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloester) and a compound containing a thioamide functional group (e.g., thioamides, thiourea, thiosemicarbazides). nih.govyoutube.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com

Modern adaptations have focused on improving the efficiency, yield, and environmental footprint of the Hantzsch synthesis. Key advancements include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to mere seconds or minutes, often leading to higher yields and purity. nih.govencyclopedia.pubfigshare.com This technique is particularly effective for one-pot procedures involving multiple components. encyclopedia.pub

Catalyst-Free and Solvent-Free Conditions : Eco-friendly protocols have been developed that run the Hantzsch condensation without a catalyst and in the absence of a solvent, simplifying workup and reducing chemical waste. organic-chemistry.org

Novel Catalytic Systems : While often proceeding without a catalyst, various systems, including silica-supported tungstosilisic acid, have been employed to facilitate the reaction under milder conditions or in multi-component settings. bepls.com

These adaptations make the Hantzsch synthesis a highly adaptable method for producing a wide array of substituted thiazoles, including precursors for this compound.

This category is fundamentally a more detailed examination of the key reaction in the Hantzsch synthesis. The cyclocondensation between α-halocarbonyls and thioamides is a robust C-S and C-N bond-forming strategy. cutm.ac.in Kinetic studies of this reaction reveal a second-order rate constant, dependent on the concentrations of both the thioamide and the α-halocarbonyl compound. researchgate.net

The reaction mechanism is generally accepted to occur in a two-step sequence under moderate temperatures, avoiding the formation of free radicals. researchgate.net The initial step is the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen, an Sₙ2 reaction that forms an acyclic intermediate. youtube.com This is followed by tautomerization and then an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon. The resulting intermediate, a hydroxythiazoline, is often stable enough to be isolated but is typically dehydrated in situ to furnish the final aromatic thiazole product. nih.gov

Table 1: Comparison of Key Thiazole Synthesis Methodologies

| Synthesis Method | Key Reactants | Key Bond Formations | Advantages | Common Limitations |

| Hantzsch Synthesis | α-Halocarbonyl, Thioamide/Thiourea | C-S, C-N | High versatility, readily available starting materials, widely applicable. nih.govbepls.com | Use of potentially toxic α-haloketones. bepls.com |

| Gabriel Synthesis | Acylaminoketone, Thionating Agent (e.g., P₂S₅) | C-S, C-N | Alternative route when thioamides are unstable or unavailable. analis.com.myresearchgate.net | Often requires harsh conditions and strong thionating agents. analis.com.my |

| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ or Isothiocyanates | C-S, C-N | Produces 5-aminothiazole derivatives directly. encyclopedia.pubanalis.com.my | Scope can be limited compared to the Hantzsch synthesis. |

As an alternative to the Hantzsch pathway, the Gabriel synthesis offers another route to the thiazole core. This method involves the reaction of an α-acylaminoketone with a potent thionating agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. analis.com.myresearchgate.net The reaction effectively converts the two oxygen atoms of the acylamino and ketone groups into sulfur atoms, followed by cyclization to form the 2,5-disubstituted thiazole ring. analis.com.my

While effective, the Gabriel synthesis and similar thionation-cyclization procedures can be limited by the harsh conditions required and the handling of reagents like P₂S₅. However, they provide a valuable alternative, particularly when the requisite thioamide for a Hantzsch synthesis is unstable or difficult to prepare. analis.com.my The use of modern, soluble thionating agents like Lawesson's reagent can improve reaction homogeneity and yield. organic-chemistry.org

Targeted Functionalization and Derivatization at the Thiazole Nucleus

To arrive at the specific structure of this compound, precise control over the introduction of substituents is necessary. This involves both placing a bromine atom at the C2 position and attaching the 3-fluorobenzyl group at the C5 position.

The regioselectivity of electrophilic substitution on the thiazole ring is dictated by the inherent electron density of the carbon atoms. The recognized order of proton acidity, and thus susceptibility to metallation followed by electrophilic quenching, is H2 > H5 >> H4. lookchem.com This indicates that the C2 position is the most reactive, followed by the C5 position.

For the synthesis of 2-bromothiazoles, several strategies can be employed:

Direct Bromination : Treatment of a thiazole with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine can lead to bromination. However, this can sometimes result in a mixture of products (e.g., 2-bromo, 5-bromo, and 2,5-dibromo derivatives), requiring careful control of stoichiometry and reaction conditions. lookchem.comnih.gov

Lithiation-Bromination : A highly regioselective method involves the deprotonation of the most acidic C2 proton using a strong base like n-butyllithium (n-BuLi) at low temperatures (−78 °C), followed by quenching the resulting 2-lithiothiazole anion with an electrophilic bromine source (e.g., Br₂, CBr₄). researchgate.netorgsyn.org This provides excellent control for installing a bromine atom specifically at the C2 position.

Sequential Bromination-Debromination : In some cases, it may be advantageous to perform an exhaustive bromination to produce a polybrominated thiazole (e.g., 2,4,5-tribromothiazole) and then selectively remove unwanted bromine atoms through controlled debromination using organometallic reagents or reducing agents. lookchem.comnih.gov This can provide access to isomers that are difficult to obtain directly. lookchem.com

Table 2: Regioselectivity in Thiazole Bromination

| Position | Relative Acidity/Reactivity | Preferred Method for Selective Bromination | Rationale |

| C2 | Highest | Lithiation at -78°C with n-BuLi, followed by quenching with a bromine source. orgsyn.org | The C2 proton is the most acidic, allowing for clean and selective deprotonation. lookchem.com |

| C5 | Medium | Often brominated along with C2 during direct electrophilic bromination, or via lithiation if C2 is blocked. | The C5 position is the next most activated site for electrophilic attack after C2. lookchem.com |

| C4 | Lowest | Generally unreactive towards electrophilic bromination unless under forcing conditions. | The C4 position has the lowest electron density and proton acidity. lookchem.com |

The introduction of the 5-(3-fluorobenzyl) group is most commonly achieved by incorporating the moiety into one of the starting materials used for the thiazole ring construction. For a Hantzsch-type synthesis, this would involve using an α-haloketone that already contains the 3-fluorobenzyl group. For example, the reaction of 1-bromo-3-(3-fluorophenyl)propan-2-one with a suitable thioamide would directly yield a thiazole with the desired substituent at the C5 position.

Alternative, though often more complex, strategies could involve post-synthesis functionalization of a pre-formed 5-halothiazole via cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) with an appropriate organometallic reagent derived from 3-fluorobenzyl bromide.

Regarding stereochemical control, for the specific compound this compound, the benzylic carbon is a methylene (-CH₂-) group and thus is not a stereocenter. Therefore, issues of stereochemical control at this position are not relevant. However, for analogues where the benzylic position might be further substituted to create a chiral center, stereocontrol would become a critical consideration. This could be addressed by using enantiomerically pure starting materials or by employing asymmetric catalytic methods during the synthesis.

An exploration of the synthetic strategies for this compound and its analogues reveals a landscape of sophisticated chemical methodologies. These approaches focus on the construction of the core thiazole ring and the subsequent diversification of its structure to create complex molecular architectures. This article delves into the specific synthetic techniques employed, from substituent modifications to advanced coupling reactions and green chemistry initiatives.

3 Diversification through Substituent Modifications at C-2, C-4, and C-5 Positions

The functionalization of the thiazole ring at its C-2, C-4, and C-5 positions is a cornerstone for creating a diverse library of analogues. The inherent reactivity of these positions allows for a programmed and regioselective introduction of various substituents.

The C-2 position, particularly when substituted with a halogen like bromine, serves as a highly versatile handle for modification. Cross-coupling reactions preferentially occur at the more electron-deficient 2-position of compounds like 2,4-dibromothiazole. thieme-connect.com This regioselectivity is exploited to prepare 2-substituted 4-bromothiazoles, which are key precursors for further derivatization. thieme-connect.comnih.govresearchgate.net For instance, the synthesis of 2-aryl substituted thiazoles can be achieved in a one-pot procedure through the oxidative insertion of zinc into 2-bromothiazole, followed by a palladium(0)-catalyzed Negishi cross-coupling. thieme-connect.com

Modification at the C-5 position is also a critical strategy. One method involves the sequential bromination of a pre-formed thiazole ring. For example, 4-(4-halophenyl)-2-methylthiazoles can be brominated first at the 5-position and subsequently at the benzylic methyl group to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. nih.gov Another powerful technique is the regioselective C-5 lithiation of a thiazole, such as 2-(trimethylsilyl)thiazole, followed by transmetalation with zinc chloride and a subsequent Negishi cross-coupling to introduce aryl groups at this position. thieme-connect.com

The C-4 position can also be selectively functionalized. Starting from 2,4-dibromothiazole, a bromo-lithium exchange at the C-4 position, followed by transmetalation to zinc or tin, creates a carbon nucleophile. nih.govresearchgate.net This intermediate can then undergo a second regioselective cross-coupling reaction to introduce substituents at the C-4 position, yielding 2,4-disubstituted thiazoles. thieme-connect.comnih.gov

| Position | Reaction Type | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| C-2 | Negishi Cross-Coupling | Aryl zinc halides, Pd(0) catalyst | Introduction of aryl groups | nih.govthieme-connect.com |

| C-2 | Sonogashira Coupling | Terminal alkynes, Pd(0)/Cu(I) catalysts | Introduction of alkynyl groups | nih.gov |

| C-4 | Halogen-Metal Exchange & Cross-Coupling | 1. n-BuLi 2. ZnCl₂ or SnCl₄ 3. Aryl halide, Pd(0) catalyst | Introduction of various substituents | thieme-connect.comnih.gov |

| C-5 | Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom | nih.gov |

| C-5 | Lithiation & Cross-Coupling | 1. n-BuLi 2. ZnCl₂ 3. Aryl halide, Pd(0) catalyst | Introduction of aryl groups | thieme-connect.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7BrFNS |

|---|---|

Molekulargewicht |

272.14 g/mol |

IUPAC-Name |

2-bromo-5-[(3-fluorophenyl)methyl]-1,3-thiazole |

InChI |

InChI=1S/C10H7BrFNS/c11-10-13-6-9(14-10)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

InChI-Schlüssel |

PKCNJQVDKYWSJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)CC2=CN=C(S2)Br |

Herkunft des Produkts |

United States |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-5-(3-fluorobenzyl)thiazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be complex due to signals from both the 3-fluorophenyl ring and the thiazole (B1198619) ring. The four protons on the 3-fluorophenyl group are expected to appear as a series of multiplets between δ 7.0 and 7.4 ppm. The single proton on the thiazole ring (H-4) would likely appear as a singlet further downfield, typically around δ 7.5-7.8 ppm. A key indicator of the benzyl structure is the methylene (-CH₂-) bridge, which should produce a characteristic singlet at approximately δ 4.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all ten carbon atoms in the molecule. The spectrum is expected to show ten distinct signals. The C-F bond will cause the carbon signals of the fluorophenyl ring to appear as doublets with characteristic C-F coupling constants. The carbon atom directly bonded to fluorine (C-3') is expected in the δ 161-164 ppm range (as a doublet with a large ¹JCF coupling). The thiazole ring carbons are anticipated at approximately δ 145 ppm (C-2, bonded to Br), δ 140 ppm (C-4), and δ 125 ppm (C-5). The methylene bridge carbon should appear around δ 35-40 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons within the 3-fluorobenzyl group. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be used to correlate each proton signal directly with its attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene (-CH₂-) | ~4.2 | s (singlet) | 2H |

| Aromatic (C₆H₄F) | ~7.0 - 7.4 | m (multiplet) | 4H |

| Thiazole (H-4) | ~7.6 | s (singlet) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂-) | ~37 |

| Thiazole C-5 | ~125 |

| Aromatic (C₆H₄F) | ~114 - 142 (multiple signals) |

| Thiazole C-4 | ~140 |

| Thiazole C-2 | ~145 |

| Aromatic C-F | ~163 (doublet, ¹JCF ≈ 245 Hz) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight and providing insight into the compound's structure through its fragmentation pattern.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For C₁₀H₇BrFNS, the expected monoisotopic mass is 270.94666 Da. uni.lu Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion in a low-resolution mass spectrum will appear as a pair of peaks of nearly equal intensity (M and M+2), which is a characteristic signature for a monobrominated compound. nist.gov Predicted m/z values for common adducts are [M+H]⁺ at 271.95394 and [M+Na]⁺ at 293.93588. uni.lu

Fragmentation Analysis: Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The most likely fragmentation pathways include:

Benzylic Cleavage: The bond between the methylene group and the thiazole ring is weak, leading to the formation of a stable 3-fluorobenzyl cation (m/z 109). This is often a prominent peak.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.

Thiazole Ring Fragmentation: The thiazole ring itself can break apart, though this often results in less intense, lower-mass fragments. semanticscholar.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z (Da) | Description |

|---|---|---|

| [M]⁺ | 270.9 / 272.9 | Molecular ion peak cluster (due to ⁷⁹Br/⁸¹Br) |

| [M+H]⁺ | 271.95394 | Protonated molecule (ESI/CI) |

| [M+Na]⁺ | 293.93588 | Sodiated adduct (ESI/CI) |

| [C₇H₆F]⁺ | 109.04 | 3-Fluorobenzyl cation (from benzylic cleavage) |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations from both rings are expected above 3000 cm⁻¹. The aliphatic C-H stretching from the -CH₂- group will appear just below 3000 cm⁻¹, typically in the 2920-2960 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl and thiazole rings.

C=N Stretching: The carbon-nitrogen double bond of the thiazole ring typically shows an absorption band around 1630-1650 cm⁻¹.

C-F Stretching: A strong absorption band, characteristic of the C-F bond, is expected in the 1100-1250 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3030 - 3100 |

| Aliphatic C-H | C-H stretch | 2920 - 2960 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Thiazole Ring | C=N stretch | 1630 - 1650 |

| Fluoro Group | C-F stretch | 1100 - 1250 |

| Bromo Group | C-Br stretch | 500 - 600 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages should align closely (typically within ±0.4%) with the theoretical values calculated from the molecular formula, C₁₀H₇BrFNS. This analysis serves as a fundamental check of the compound's purity and stoichiometric identity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 44.14% |

| Hydrogen | H | 1.008 | 2.59% |

| Bromine | Br | 79.904 | 29.36% |

| Fluorine | F | 18.998 | 6.98% |

| Nitrogen | N | 14.007 | 5.15% |

| Sulfur | S | 32.06 | 11.79% |

| Total | 100.00% |

Mechanistic Investigations of Reactions Involving 2 Bromo 5 3 Fluorobenzyl Thiazole

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for 2-Bromo-5-(3-fluorobenzyl)thiazole primarily involves computational and experimental studies on analogous 2-bromothiazole (B21250) derivatives. Two of the most significant reaction types for this class of compounds are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (S_NAr).

Palladium-Catalyzed Cross-Coupling Reactions:

The generally accepted catalytic cycle for Suzuki-Miyaura coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination libretexts.orgchemrxiv.orgnih.govyoutube.com.

Oxidative Addition: This is often the rate-determining step libretexts.org. A low-valent palladium(0) complex reacts with the this compound, breaking the carbon-bromine bond and forming a new palladium(II) intermediate. Theoretical studies on similar systems suggest that this can proceed through different pathways, potentially involving either a 12-electron or a 14-electron palladium(0) complex chemrxiv.org. The specific pathway can be influenced by the nature of the ligands on the palladium catalyst.

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product with a new carbon-carbon bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle libretexts.orgyoutube.com.

Computational studies on related heterocyclic systems have been employed to model the transition states of these elementary steps, providing insights into the energy barriers and the geometry of the transient species nih.govnih.govresearchgate.netnih.gov. For this compound, it is expected that the electron-withdrawing nature of the thiazole (B1198619) ring and the fluorine atom on the benzyl group could influence the energetics of these steps.

Nucleophilic Aromatic Substitution (S_NAr):

In S_NAr reactions, a nucleophile attacks the electron-deficient carbon atom of the thiazole ring bearing the bromine atom. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a high-energy intermediate known as a Meisenheimer complex. However, recent computational and kinetic isotope effect studies on other aromatic systems suggest that some S_NAr reactions may proceed through a concerted mechanism frontiersin.org.

For this compound, the reaction pathway would likely involve the attack of a nucleophile at the C2 position of the thiazole ring. The stability of the potential Meisenheimer intermediate would be influenced by the electron-withdrawing character of the thiazole ring itself.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is paramount in controlling the outcome of reactions involving this compound.

Catalysts in Cross-Coupling Reactions:

In palladium-catalyzed reactions, the ligands coordinated to the palladium center play a crucial role in determining both the reactivity and selectivity. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition. The choice of ligand can also influence the regioselectivity in reactions of dihalogenated heterocycles, although this is not directly applicable to the mono-halogenated this compound. The coordination of the thiazole nitrogen to the palladium center can also play a role in the catalytic cycle, potentially forming palladacyclic intermediates that facilitate the reaction libretexts.org.

The following table summarizes the effect of different palladium catalysts and ligands on the yield of Suzuki-Miyaura coupling reactions for various 2-bromothiazole derivatives, which can provide insights into potential catalyst systems for this compound.

| Catalyst Precursor | Ligand | Substrate | Yield (%) |

| Pd(OAc)₂ | SPhos | 2-Bromo-4-methylthiazole | 92 |

| Pd₂(dba)₃ | XPhos | 2-Bromo-4-phenylthiazole | 95 |

| Pd(PPh₃)₄ | - | 2-Bromo-5-ethylthiazole | 88 |

This table is a generalized representation based on typical yields reported for similar 2-bromothiazole derivatives in the literature and does not represent specific experimental data for this compound.

Reagents in Nucleophilic Aromatic Substitution:

In S_NAr reactions, the nature of the nucleophile is a key determinant of the reaction rate and efficiency. Stronger nucleophiles will generally react faster. The base used in the reaction can also be critical, particularly if the nucleophile is an alcohol or amine, as the base is required to deprotonate the nucleophile and increase its nucleophilicity.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions of this compound are not available in the public domain, general principles of chemical kinetics can be applied to understand the factors influencing the reaction rates.

For palladium-catalyzed cross-coupling reactions, the rate law is often complex and can depend on the concentrations of the substrate, the organoboron reagent, the catalyst, and the base. As mentioned, the oxidative addition step is frequently the rate-determining step libretexts.org. Kinetic studies on similar systems often reveal a first-order dependence on the concentration of the aryl halide and the palladium catalyst.

In the case of S_NAr reactions, the rate is typically dependent on the concentration of both the substrate and the nucleophile, indicating a second-order reaction. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. Kinetic investigations on the reactions of 2-nitrothiazoles with nucleophiles have supported a two-step mechanism nih.gov.

A hypothetical rate equation for an S_NAr reaction of this compound with a nucleophile (Nu⁻) could be expressed as:

Rate = k[this compound][Nu⁻]

Where 'k' is the second-order rate constant.

Solvent Effects on Reaction Outcomes

In Palladium-Catalyzed Cross-Coupling:

The solvent's polarity and coordinating ability can influence the stability of the catalytic species and the intermediates in the catalytic cycle. Aprotic polar solvents such as DMF, dioxane, and toluene are commonly used for Suzuki-Miyaura reactions. The solubility of the reagents, particularly the base, is also a critical factor to consider when selecting a solvent.

In Nucleophilic Aromatic Substitution:

Solvent effects in S_NAr reactions are well-documented. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate rsc.org. The ability of the solvent to stabilize the charged Meisenheimer intermediate also plays a significant role.

The following table illustrates the general effect of solvent polarity on the relative rate of S_NAr reactions for a typical aryl halide.

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Methanol | 32.7 | 1 |

| Acetonitrile | 37.5 | 10² |

| DMF | 36.7 | 10³ |

| DMSO | 46.7 | 10⁴ |

This table provides a generalized trend and does not represent specific experimental data for this compound.

Computational and Theoretical Chemistry Studies on 2 Bromo 5 3 Fluorobenzyl Thiazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of molecules. scirp.orgnih.gov DFT methods, such as those utilizing the B3LYP functional, are widely used to calculate molecular properties by approximating the electron density. scirp.orgresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the molecule's reactivity and stability. tandfonline.com For 2-Bromo-5-(3-fluorobenzyl)thiazole, such studies would provide a foundational understanding of its electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilic or basic character, whereas the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net

Illustrative FMO Data for Thiazole (B1198619) Derivatives

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole Core | -6.85 | -0.95 | 5.90 |

| Benzylthiazole | -6.50 | -1.10 | 5.40 |

| 2-Bromothiazole (B21250) | -6.95 | -1.50 | 5.45 |

| Hypothetical: this compound | -6.70 | -1.45 | 5.25 |

Note: The data presented are hypothetical and for illustrative purposes, based on typical values observed for related thiazole structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. chemrxiv.org Typically, red-colored regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. Blue-colored regions correspond to positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and sulfur atoms of the thiazole ring and the fluorine atom on the benzyl group. These sites are the most probable locations for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the methylene bridge and the aromatic ring.

This detailed charge landscape provides critical insights into intermolecular interactions and helps rationalize how the molecule might interact with biological receptors or other reactants. researchgate.net

Conformation Analysis and Stability

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformation analysis aims to identify the stable arrangements of atoms in a molecule and determine their relative energies. For this compound, significant conformational flexibility exists due to the rotation around the single bond connecting the thiazole ring to the benzyl group.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating this bond. acs.org This process identifies low-energy conformers (local minima) and the transition states that separate them. Studies on similar molecules, like thiazole-containing amino acids, show that the stability of different conformers is often governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, such as weak hydrogen bonds. nih.gov For instance, specific orientations of the 3-fluorobenzyl ring relative to the thiazole moiety could be stabilized by non-bonding interactions, leading to one or more preferred, low-energy conformations in different environments. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend beyond electronic structure to predict how a molecule behaves in a larger biological context. These techniques are crucial in modern drug discovery for predicting a compound's activity and optimizing its interactions with specific targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. dmed.org.ua The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their observed biological or chemical activities.

To build a QSAR model, a dataset of molecules with known activities (e.g., inhibitory concentrations) is used. researchgate.net For each molecule, a set of numerical values known as "descriptors" are calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), topological, steric, and physicochemical (e.g., logP, molecular weight) properties. imist.ma Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to generate an equation that links these descriptors to the activity. imist.ma

A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net In the context of thiazole derivatives, QSAR studies have been successfully used to develop predictive models for anticancer and antimicrobial activities. researchgate.netimist.maresearchgate.net A QSAR study involving this compound would place it within a series of related analogues to identify which structural features are most critical for a specific biological effect.

Illustrative QSAR Descriptors and Their Relevance

| Descriptor | Description | Potential Relevance to Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Influences diffusion and fitting into a binding pocket. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Can be related to the molecule's ability to accept electrons in reactions. imist.ma |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Predicts drug transport properties like cell permeability. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. researchgate.net This method is central to structure-based drug design, providing detailed insights into the interactions at the active site of a biological target. nih.gov

The process involves placing the 3D structure of the ligand, such as this compound, into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function then evaluates thousands of possible binding poses, ranking them based on their calculated binding energy. wjarr.com

Successful docking studies can reveal:

Binding Mode: The precise orientation of the ligand within the active site.

Binding Affinity: A score that estimates the strength of the ligand-receptor interaction.

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Thiazole derivatives are known to act as inhibitors for a wide range of enzymes, including various kinases and cyclooxygenases. biointerfaceresearch.comacs.org Molecular docking studies of this compound against a relevant cancer target, such as a protein kinase, could predict its inhibitory potential and identify the key amino acid residues involved in its binding, guiding the rational design of more potent inhibitors. biointerfaceresearch.commdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations serve as a "computational microscope" to reveal its dynamic behavior, which is crucial for understanding its interaction with biological targets.

Conformational Sampling: The this compound molecule possesses conformational flexibility, primarily around the single bond connecting the thiazole ring to the benzyl group. MD simulations can systematically explore the potential energy surface of the molecule to identify its most stable three-dimensional shapes (conformers) in a simulated physiological environment. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can understand the range of accessible conformations and the energy barriers between them. This process involves calculating the forces between atoms and using them to predict their motion, providing a detailed picture of the molecule's flexibility and preferred spatial arrangements.

Binding Dynamics: When a molecule like this compound is identified as a potential ligand for a biological target (e.g., a protein receptor or enzyme), MD simulations are employed to study the stability and dynamics of the ligand-protein complex. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe how the complex behaves over time in a simulated aqueous environment. nih.gov

Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable, converging RMSD value for the ligand and the protein's binding site suggests a stable binding mode. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein to identify which parts of the protein are flexible or rigid. High fluctuation in the binding site could indicate instability, while low fluctuation suggests a well-defined interaction. researchgate.net

Hydrogen Bond Analysis: The simulation trajectory is analyzed to determine the presence and persistence of hydrogen bonds between the ligand and the protein, which are key contributors to binding affinity and specificity. nih.gov

These simulations provide critical insights into the conformational behavior of the compound within a binding site, helping to validate docking results and understand the energetic and structural determinants of the interaction. nih.gov

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Typical Value / Description |

|---|---|

| Simulation Software | GROMACS, AMBER, Desmond |

| Force Field | CHARMM36, AMBERff14SB |

| Water Model | TIP3P |

| Simulation Time | 100 - 500 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bonds |

In Silico Approaches for Rational Compound Design

In silico methods are fundamental to modern rational drug design, where new molecules are designed or optimized computationally before they are synthesized in a laboratory. This compound can serve as a "privileged scaffold" or a starting point for the design of new analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. monash.edunih.govmdpi.com

Rational design based on this scaffold involves several computational strategies:

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of virtual derivatives of this compound, researchers can explore how specific structural modifications affect its predicted biological activity. For example, the position of the fluorine atom on the benzyl ring could be changed, the bromo-substituent on the thiazole could be replaced with other halogens or functional groups, or different substituents could be added to the thiazole ring. nih.gov

Molecular Docking: This technique is used to predict the preferred orientation of a designed compound when it binds to a target protein. nih.govresearchgate.net Each new virtual analog would be docked into the active site of the target, and a scoring function would estimate its binding affinity. This allows for the rapid screening of many potential compounds, prioritizing those with the most promising predicted interactions for synthesis. researchgate.net

Pharmacophore Modeling: If a set of molecules with known activity is available, a pharmacophore model can be created. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. New derivatives of this compound can then be designed to better fit this pharmacophoric map.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed analogs. nih.gov This helps to eliminate compounds that are likely to fail in later stages of development due to poor drug-like properties, even if they show high predicted activity.

Through these iterative cycles of computational design, prediction, and optimization, researchers can rationally guide the synthesis of new compounds, saving significant time and resources compared to traditional trial-and-error approaches. mdpi.com

Table 2: Example of In Silico-Guided Modifications to a Lead Scaffold

| Scaffold / Derivative | Modification | Predicted Outcome (Hypothetical) | Rationale |

|---|---|---|---|

| This compound | Parent Compound (Lead) | Baseline Activity | Starting point for optimization. |

| Analog 1 | Replace 2-Bromo with 2-Chloro | Slight decrease in binding affinity | Assess the role of the halogen size and electronegativity. |

| Analog 2 | Move Fluoro from 3- to 4-position | Increased binding affinity | Explore new hydrogen bond interaction with a specific residue. |

| Analog 3 | Add a hydroxyl group to the benzyl ring | Improved solubility, similar affinity | Enhance pharmacokinetic (ADME) properties. |

The requested detailed exploration of its development as chemical probes, integration into hybrid molecules, use as a precursor for complex chemical entities, innovative synthetic strategies, and synergistic computational research could not be conducted due to the lack of specific studies on This compound .

General research on thiazole-containing compounds indicates their significance in medicinal chemistry and drug discovery, often serving as key structural motifs in various biologically active molecules. The thiazole ring is a versatile scaffold, and its derivatives have been explored for a wide range of therapeutic applications. However, without specific research on This compound , any discussion on its advanced applications would be speculative and not grounded in scientific evidence.

Therefore, this article cannot provide an in-depth analysis of the specific topics requested in the outline for This compound . Further research and publication of studies specifically investigating this compound are necessary to elucidate its potential roles in chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-(3-fluorobenzyl)thiazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by fluorobenzyl substitution. For example, bromination of 5-(3-fluorobenzyl)thiazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) can yield the target compound. Key intermediates include halogenated thiazole scaffolds and fluorinated benzyl halides, which undergo coupling via Suzuki or Ullmann reactions . Characterization of intermediates via HPLC and NMR is critical to ensure purity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Single-crystal X-ray diffraction (XRD) provides precise bond lengths and dihedral angles, as demonstrated in studies of analogous thiazole derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, fluorinated thiazoles show enhanced activity against Candida spp. and Leishmania due to improved membrane permeability. In vitro assays (e.g., MIC determinations, MTT cytotoxicity tests) are standard for evaluating these activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromination?

- Methodological Answer : By-products often arise from over-bromination or competing side reactions. Optimization strategies include:

- Temperature control : Maintaining sub-10°C to slow radical bromination.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility while reducing side reactions.

- Catalyst use : Pd-mediated cross-coupling improves regioselectivity in fluorobenzyl substitution .

Monitoring via TLC or HPLC during synthesis helps track reaction progress .

Q. What structure-activity relationships (SARs) govern the antimicrobial efficacy of this compound?

- Methodological Answer : SAR studies highlight:

- Electron-withdrawing groups : The 3-fluorobenzyl moiety enhances lipophilicity, improving bacterial membrane penetration.

- Thiazole ring substitution : Bromine at position 2 stabilizes the aromatic system, increasing metabolic resistance.

Computational docking (e.g., AutoDock Vina) can predict binding affinities to microbial targets like dihydrofolate reductase .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies often stem from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Compound purity : Verify via HPLC (>95% purity) to exclude confounding effects from impurities.

- Model systems : Compare results across multiple cell lines (e.g., HepG2 vs. MCF-7 for cytotoxicity) .

Q. What role does this compound play in material science applications, such as organic electronics?

- Methodological Answer : Thiazole derivatives with electron-withdrawing substituents (e.g., Br, F) are used in organic semiconductors. The bromine atom lowers the HOMO level, enhancing charge transport in photovoltaic devices. Fabrication involves spin-coating thiazole-polymer blends (e.g., with PTB7-Th) and testing via UV-Vis spectroscopy and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.